molecular formula C17H14FN3O4S2 B2790496 N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 941900-95-4

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2790496
CAS No.: 941900-95-4
M. Wt: 407.43
InChI Key: LWCMHMCIOBWXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole derivatives, such as the one you mentioned, are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a nitrogen atom . These compounds are known for their wide spectrum of biological activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of a substituted acetamide with a substituted acetamido thiazole . The compounds are then characterized by spectral and analytical studies .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is typically characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, including reactions with various aromatic and heterocyclic aromatic aldehydes .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on the specific substituents present in the molecule. For example, some thiazole derivatives have been found to have melting points around 86-87°C .

Mechanism of Action

While the specific mechanism of action for your compound is not known, thiazole derivatives have been found to exhibit antimicrobial activity, inhibiting the growth of various bacterial and fungal strains .

Future Directions

Thiazole derivatives are a promising area of research due to their wide range of biological activities. Future research may focus on synthesizing new thiazole derivatives and exploring their potential applications in medicine and other fields .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S2/c18-13-3-1-2-12(10-13)17-20-14(11-26-17)8-9-19-27(24,25)16-6-4-15(5-7-16)21(22)23/h1-7,10-11,19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCMHMCIOBWXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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